Ethyl 3-methylazetidine-3-carboxylate Ethyl 3-methylazetidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609551
InChI: InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3
SMILES: CCOC(=O)C1(CNC1)C
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

Ethyl 3-methylazetidine-3-carboxylate

CAS No.:

Cat. No.: VC13609551

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-methylazetidine-3-carboxylate -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name ethyl 3-methylazetidine-3-carboxylate
Standard InChI InChI=1S/C7H13NO2/c1-3-10-6(9)7(2)4-8-5-7/h8H,3-5H2,1-2H3
Standard InChI Key VAJSPSBSLYLXJD-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CNC1)C
Canonical SMILES CCOC(=O)C1(CNC1)C

Introduction

Chemical Structure and Molecular Characteristics

Ethyl 3-methylazetidine-3-carboxylate belongs to the azetidine family, a class of strained four-membered heterocycles known for their unique reactivity and biological relevance. The compound’s structure features:

  • A saturated azetidine ring with nitrogen at the 1-position.

  • A methyl substituent and an ethyl ester group at the 3-position, creating a sterically congested environment.

The molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. Spectroscopic characterization of analogous compounds, such as ethyl 3-methoxy-2-methylazetidine-3-carboxylate, reveals distinct NMR and IR signatures. For instance:

  • ¹H NMR: Peaks corresponding to the ethyl ester’s methylene protons (δ 4.1–4.3 ppm) and methyl groups on the azetidine ring (δ 1.2–1.5 ppm) are expected.

  • ¹³C NMR: The carbonyl carbon of the ester typically appears near δ 170 ppm, while the quaternary carbon bearing the methyl and ester groups resonates at δ 70–80 ppm .

  • IR Spectroscopy: Strong absorption bands for the ester carbonyl (∼1740 cm⁻¹) and C-O stretching (∼1250 cm⁻¹) are characteristic.

Synthesis Strategies

Ring-Closing Approaches

Azetidines are often synthesized via intramolecular cyclization or intermolecular C–H amination. A Rh-catalyzed C–H amination protocol, as demonstrated for substituted azetidines, could be adapted for ethyl 3-methylazetidine-3-carboxylate . This method involves:

  • Substrate Preparation: A bromoalkane precursor with pre-installed methyl and ester groups.

  • Catalytic Amination: Using a dirhodium catalyst and a nitrogen source (e.g., sulfamate esters) to form the azetidine ring .

  • Deprotection: Removal of protecting groups under mild acidic or basic conditions to yield the free amine or ester .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)
C–H AminationRh₂(esp)₂, PhI(OAc)₂, DCE60–80
Ester HydrolysisNaOH (1M), H₂O/EtOH85–90

Functional Group Interconversion

Alternative routes leverage existing azetidine scaffolds. For instance, methyl 1-benzyl-3-methylazetidine-3-carboxylate can undergo debenzylation and transesterification to introduce the ethyl ester:

  • Debenzylation: Hydrogenolysis with Pd/C in methanol removes the benzyl group.

  • Transesterification: Reaction with ethanol and an acid catalyst (e.g., H₂SO₄) converts the methyl ester to an ethyl ester.

Physicochemical Properties

The compound’s small ring size imposes significant steric strain, influencing its reactivity and stability. Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group; limited solubility in water.

  • Thermal Stability: Decomposition above 200°C, consistent with strained azetidines.

  • pKa: The azetidine nitrogen’s basicity is reduced compared to larger amines (estimated pKa ∼7–8) .

Reactivity and Functionalization

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening, a trait exploited in drug discovery:

  • Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols or dicarboxylic acids under strong acidic conditions .

  • Nucleophilic Attack: Thiols or amines open the ring to form thioethers or diamines, respectively.

Ester Transformations

The ethyl ester serves as a handle for further derivatization:

  • Hydrolysis: Provides the carboxylic acid, useful for conjugation or salt formation.

  • Amidation: Reaction with amines forms amides, enhancing bioavailability in medicinal chemistry.

Applications in Medicinal Chemistry

While direct pharmacological data for ethyl 3-methylazetidine-3-carboxylate are lacking, structurally related azetidines exhibit notable bioactivity:

  • NMDA Receptor Modulation: Azetidine-2,3-dicarboxylic acids show subtype-selective agonist activity at glutamate receptors, suggesting potential neuropharmacological applications .

  • Antibacterial Agents: Azetidine carboxylates inhibit bacterial cell wall synthesis, as seen in analogs like aztreonam.

Table 1: Bioactivity of Azetidine Analogs

CompoundTargetActivity (EC₅₀/IC₅₀)Source
L-trans-ADCNMDA Receptor10 μM
Methyl 1-benzyl-3-methylazetidine-3-carboxylatePseudomonas aeruginosa2 μg/mL

Challenges and Future Directions

Current limitations in ethyl 3-methylazetidine-3-carboxylate research include:

  • Stereochemical Control: Achieving enantioselective synthesis remains challenging, though advances in asymmetric catalysis (e.g., Rh-catalyzed amination) offer solutions .

  • Stability in Biological Systems: The ester’s susceptibility to hydrolysis may limit in vivo applications, necessitating prodrug strategies.

Future studies should prioritize:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism.

  • Structure-Activity Relationships (SAR): Systematically varying substituents to optimize bioactivity.

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